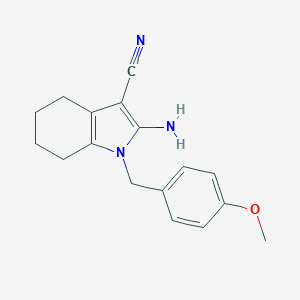

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du MK-1903 implique la préparation de l'acide (4aR,5aR)-4,4a,5,5a-tétrahydro-1H-cyclopropa[4,5]cyclopenta[1,2]pyrazole-3-carboxylique . Les conditions réactionnelles incluent généralement l'utilisation du diméthylsulfoxyde comme solvant, le composé présentant une solubilité significative dans ce milieu .

Méthodes de production industrielle

Les méthodes de production industrielle du MK-1903 ne sont pas largement documentées. Le composé est disponible à des fins de recherche auprès de divers fournisseurs, ce qui indique qu'il est synthétisé et purifié à un haut degré de pureté (≥98%) pour une utilisation en laboratoire .

Analyse Des Réactions Chimiques

Types de réactions

Le MK-1903 subit principalement des réactions de liaison car il agit comme un agoniste du récepteur 2 des acides hydroxy-carboxyliques .

Réactifs et conditions courants

Le composé est généralement dissous dans du diméthylsulfoxyde pour des études in vitro, avec une solubilité de 125 milligrammes par millilitre .

Principaux produits formés

Le principal produit formé par l'interaction du MK-1903 avec son récepteur est la réduction de la production d'adénosine monophosphate cyclique .

Applications de la recherche scientifique

Le MK-1903 a plusieurs applications de recherche scientifique :

Biologie : Employé dans des tests cellulaires pour étudier la liaison et l'activation des récepteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans la réduction des acides gras libres plasmatiques.

Mécanisme d'action

Le MK-1903 exerce ses effets en se liant au récepteur 2 des acides hydroxy-carboxyliques, ce qui entraîne une réduction de la production d'adénosine monophosphate cyclique . Cette interaction est très sélective, le MK-1903 présentant une puissance supérieure à celle de la niacine dans des tests sur cellules entières .

Applications De Recherche Scientifique

MK-1903 has several scientific research applications:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Agonistes du récepteur 109A couplé aux protéines G : D'autres composés de cette catégorie comprennent divers agonistes synthétiques utilisés dans la recherche.

Unicité

Le MK-1903 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste du récepteur 2 des acides hydroxy-carboxyliques . Il présente une efficacité significativement plus élevée dans la réduction de la production d'adénosine monophosphate cyclique par rapport aux autres composés similaires .

Activité Biologique

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (CAS No. 113772-12-6) is an indole derivative that has garnered attention due to its diverse biological activities. The compound's structure includes a tetrahydroindole core, which is known for its potential pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular formats.

- Molecular Formula : C17H19N3O

- Molecular Weight : 281.35 g/mol

- IUPAC Name : this compound

Pharmacological Activities

The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic applications.

1. Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against multiple cancer cell lines including A549 (lung cancer) and HT-29 (colon cancer). Results indicated moderate cytotoxicity with IC50 values ranging from 8.8 to 18.1 µM compared to standard drugs like etoposide (IC50 = 0.36–3.93 µM) .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 10.5 | Etoposide | 0.36 |

| HT-29 (Colon) | 15.0 | Etoposide | 0.36 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It showed promising activity against various bacterial strains with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

3. Neuroprotective Effects

Studies suggest that indole derivatives can exhibit neuroprotective effects:

- Mechanism of Action : The compound may act through modulation of neurotransmitter systems and inhibition of neuroinflammation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In a study by Kumar et al., a series of indole derivatives were synthesized and screened for their anticancer activity. The results demonstrated that compounds bearing methoxy groups exhibited enhanced cytotoxicity against tumor cells compared to their unsubstituted counterparts.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models indicated that the administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

Propriétés

IUPAC Name |

2-amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydroindole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMITZZIOYJRWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377282 |

Source

|

| Record name | 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-12-6 |

Source

|

| Record name | 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.